molecular formula C14H15NO2S B2465570 [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-56-1

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B2465570
CAS No.: 675856-56-1
M. Wt: 261.34
InChI Key: YLKXULISNHIFNW-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethyl-phenyl group and a methyl-thiazolyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring. Finally, the thiazole derivative is subjected to a carboxylation reaction to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound is being studied for its potential pharmacological properties. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dimethyl-phenyl and methyl-thiazolyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-11(6-9(8)2)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKXULISNHIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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